Nobotanin B
Description
Properties
CAS No. |
104696-16-4 |
|---|---|
Molecular Formula |
C82H56O52 |
Molecular Weight |
1873.3 g/mol |
IUPAC Name |
[(10R,11R,13R,14R,15S)-13-[[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]-3,4,5,11,20,21,22-heptahydroxy-8,17-dioxo-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 3,4,5-trihydroxy-2-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,28,29,30,33,34,35-undecahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl]oxy]benzoate |
InChI |
InChI=1S/C82H56O52/c83-26-1-17(2-27(84)47(26)95)72(112)127-64-36(93)5-16(6-37(64)94)71(111)122-14-39-65(67-69(81(121)125-39)132-78(118)23-11-34(91)52(100)59(107)44(23)43-21(76(116)130-67)9-32(89)51(99)58(43)106)129-80(120)25-12-35(92)54(102)62(110)63(25)124-38-13-24-46(61(109)55(38)103)45-22(10-33(90)53(101)60(45)108)77(117)131-68-66-40(126-82(70(68)133-79(24)119)134-73(113)18-3-28(85)48(96)29(86)4-18)15-123-74(114)19-7-30(87)49(97)56(104)41(19)42-20(75(115)128-66)8-31(88)50(98)57(42)105/h1-13,39-40,65-70,81-110,121H,14-15H2/t39-,40-,65-,66-,67+,68+,69-,70-,81-,82+/m1/s1 |
InChI Key |
UPSJPQLJWPINFL-UUUNESOFSA-N |
SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)O[C@@H]8[C@H](O[C@H]([C@H]9[C@H]8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Other CAS No. |
104696-16-4 |
Synonyms |
nobotanin B |
Origin of Product |
United States |
Botanical Sourcing and Biosynthetic Pathways of Nobotanin B
Primary Plant Sources and Distribution within Genera (e.g., Tibouchina, Melastoma)
Nobotanin B is a characteristic dimeric hydrolyzable tannin predominantly found in plant species belonging to the Melastomataceae family. This family is extensive, encompassing approximately 166 genera and 4200–4500 species, with a pantropical distribution and a significant concentration in the New World nih.govmdpi.com.
Key genera within the Melastomataceae family that are recognized as primary sources of this compound include Tibouchina and Melastoma. Specific species from which this compound has been isolated are:
Tibouchina : this compound has been identified in Tibouchina semidecandra (also known by its synonym Pleroma semidecandrum) stuartxchange.orgwikipedia.orgglobalresearchonline.net, Tibouchina urvilleana stuartxchange.orgglobalresearchonline.net, and Tibouchina multiflora researchgate.netnih.gov. Other Tibouchina species, such as T. pulchra, are also known to contain tannins researchgate.net.
Melastoma : Melastoma malabathricum is a well-documented source, with this compound, along with other nobotanins (G, H, J) and malabathrins, isolated from its leaves prota4u.orgiium.edu.myjapsonline.comnih.govresearchgate.net. Melastoma dodecandrum also contains hydrolyzable tannins, including this compound prota4u.org.
Nobotanins, including this compound and its related oligomers (A, C, J, K, O, P), are considered characteristic hydrolyzable tannins of the Melastomataceae family researchgate.netnih.gov. Melastoma species, in general, are rich in hydrolyzable tannins, often existing as di- and trimers, including nobotanins B, G, H, and J prota4u.orgiium.edu.mynih.gov. The widespread occurrence of ellagitannins, such as this compound, is a common phytochemical feature within this plant family mdpi.com.
Table 1: Primary Plant Sources of this compound
| Genus | Species | Plant Part (if specified) | References |
| Tibouchina | semidecandra | Stems | stuartxchange.orgwikipedia.orgglobalresearchonline.net |
| Tibouchina | urvilleana | Leaves, Stems | stuartxchange.orgglobalresearchonline.net |
| Tibouchina | multiflora | Leaves | researchgate.netnih.gov |
| Melastoma | malabathricum | Leaves | prota4u.orgiium.edu.myjapsonline.comnih.govresearchgate.net |
| Melastoma | dodecandrum | prota4u.org |
Precursor Molecules and Early Stages of Ellagitannin Biogenesis
The biosynthesis of ellagitannins, including this compound, originates from common precursor molecules, with gallic acid serving as the fundamental building block for all hydrolyzable tannins mdpi.com. The process of ellagitannin biogenesis begins with the stepwise esterification of a glucose molecule with galloyl groups.
The initial step involves the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which acts as the first intermediate and a crucial activated acyl donor mdpi.com. This primary galloylation reaction is catalyzed by a glucosyltransferase enzyme, which facilitates the transfer of a galloyl group from uridine-5'-diphosphate (B1205292) glucose (UDP-glucose) to gallic acid mdpi.com.
Subsequent galloylation steps lead to the generation of poly(galloyl)glucose esters. While 1,2,3,4,6-pentagalloylglucose (β-PGG) is a well-established precursor for many ellagitannins in other plant families, in Melastomataceae, the formation of biaryl linkages appears to commence at an earlier stage. Specifically, 1,2,3,6-tetra-O-galloyl-β-D-glucopyranose has been identified in Tibouchina semidecandra and other Melastomataceous plants, indicating its role as an initial precursor for the nobotanins and melastoflorins mdpi.com. The presence of various galloyl glycosides, such as 1,2,6-tri-O-galloyl-β-D-glucose, 1,4,6-tri-O-galloyl-β-D-glucose, and 1,2,3,6-tetra-O-galloyl-β-D-glucose, in Tibouchina species further supports the sequential galloylation of the glucose core nih.gov.
Enzymatic Mechanisms in Poly(galloyl)glucose Formation
The synthesis of poly(galloyl)glucose esters, which are direct precursors to ellagitannins, is orchestrated by specific enzymatic mechanisms. The initial formation of β-glucogallin is catalyzed by a glucosyltransferase mdpi.com. These enzymes are responsible for the precise transfer of galloyl groups from an activated donor, such as UDP-glucose, to the hydroxyl positions of the glucose molecule.
Oxidative Coupling and Dimerization Processes in this compound Biosynthesis
The defining step in the transformation of poly(galloyl)glucose precursors into ellagitannins involves the intramolecular oxidative coupling of galloyl groups. For this compound, a dimeric ellagitannin, this process extends to intermolecular dimerization.
The biogenesis of ellagitannins is proposed to proceed via free radical C-O oxidative coupling nih.govmdpi.comresearchgate.net. Within the Melastomataceae family, the formation of biaryl linkages commences at an early stage, starting with 1,2,3,6-tetra-O-galloyl-β-D-glucopyranose mdpi.com. The oxidative coupling between the 2,3-O-galloyl groups on this precursor results in the formation of nobotanin D mdpi.com. Subsequent galloylation at the O-4 position of nobotanin D yields pterocaryanin C, which can then undergo dehydrogenation of its 4,6-O-galloyl groups to produce casuarictin (B1680760) mdpi.com. These monomeric ellagitannins (nobotanin D, pterocaryanin C, and casuarictin) are considered the initial precursors for the more complex nobotanins and melastoflorins found in Melastomataceae mdpi.com.
This compound, as a dimeric ellagitannin, is formed through the oxidative coupling and subsequent dimerization of these monomeric ellagitannin units. The biosynthesis of stable dimers like this compound and Nobotanin G is hypothesized to occur via specific biosynthetic routes, although the precise enzymes and reaction conditions governing these dimerization processes require further clarification researchgate.net. This oxidative coupling involves the formation of new C-O bonds between the phenolic rings of two distinct ellagitannin monomers, or between a galloyl group and an ellagoyl group, ultimately leading to the complex dimeric structure characteristic of this compound.
Post-Synthetic Modifications and Structural Elucidation of Related Oligomers
Following the initial oxidative coupling and dimerization, this compound and other ellagitannins may undergo various post-synthetic modifications, which contribute to the extensive structural diversity observed among oligomeric ellagitannins in plants. These modifications can include further galloylation, degalloylation (the enzymatic removal of galloyl groups), or additional oxidative coupling events that lead to the formation of higher oligomers.
The structural elucidation of this compound and its related oligomers relies on advanced spectroscopic techniques. Early structural revisions of this compound were based on comprehensive chemical and spectral evidence wikipedia.org. Contemporary methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-NMR, 13C-NMR, and two-dimensional NMR experiments (e.g., COSY, TOCSY, J-resolved, NOESY, HMQC, DEPT, and HMBC) are indispensable for determining the intricate structures of these polyphenols nih.govmdpi.commdpi.com. For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides a reliable means to determine the precise position of acyl groups on the glucose core by identifying three-bond correlations between aromatic protons and glucose protons via a common ester carbonyl carbon mdpi.com. Molecular weights of oligomeric ellagitannins, even up to 4,000 Da, are now routinely determined using electrospray mass measurements mdpi.com.
The Melastomataceae family is notable for its array of hydrolyzable tannin oligomers, including nobotanins A, B, C, J, K, O, and P researchgate.netnih.gov. For example, nobotanins O and P, which are dimeric and tetrameric hydrolyzable tannins respectively, were isolated from Tibouchina multiflora. Their structures were elucidated through spectral data analysis and by establishing chemical correlations with this compound and Nobotanin K researchgate.netnih.gov. The presence of these structurally related oligomers suggests a shared biosynthetic pathway capable of generating a cascade of compounds with varying molecular complexities from similar monomeric units.
Table 2: Related Nobotanin Oligomers and their Characteristics
| Compound Name | Type of Oligomer | Source Plant (Example) | References |
| Nobotanin A | Oligomer | Tibouchina multiflora | researchgate.netnih.gov |
| Nobotanin C | Trimer | Melastomataceae species | mdpi.comresearchgate.netnih.gov |
| Nobotanin D | Monomer | Melastoma malabathricum, Melastomataceae species | mdpi.comiium.edu.myjapsonline.comnih.gov |
| Nobotanin G | Dimer | Melastoma malabathricum | prota4u.orgiium.edu.myjapsonline.comnih.gov |
| Nobotanin H | Dimer | Melastoma malabathricum | prota4u.orgiium.edu.mynih.gov |
| Nobotanin J | Trimer | Melastoma malabathricum, Tibouchina multiflora | researchgate.netnih.govprota4u.orgiium.edu.mynih.gov |
| Nobotanin K | Major tannin | Tibouchina multiflora, Heterocentron roseum | researchgate.netnih.gov |
| Nobotanin O | Dimer | Tibouchina multiflora | researchgate.netnih.gov |
| Nobotanin P | Tetramer | Tibouchina multiflora | researchgate.netnih.gov |
Molecular Mechanisms of Biological Action of Nobotanin B
Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition
Nobotanin B has been identified as a powerful inhibitor of PARG. capes.gov.brresearchgate.net This inhibitory action is central to its molecular mechanism, affecting the intricate balance of PAR metabolism within the cell.
Studies have characterized this compound as a competitive inhibitor of PARG with respect to its substrate, poly(ADP-ribose). capes.gov.br This suggests that the dimeric structure of this compound possesses a functional domain that directly competes with PAR for binding to the active site of the PARG enzyme. capes.gov.brresearchgate.net The inhibitory potency of this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 15 µM for the inhibition of purified PARG. nih.govresearchgate.net
Table 1: Inhibitory Potency of this compound against PARG
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
|---|
By inhibiting PARG, this compound leads to an accumulation of PAR within cells. pnas.orgnih.gov Under normal conditions, PAR synthesized by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage is rapidly degraded by PARG. nih.gov However, in the presence of this compound, this degradation is blocked, resulting in increased levels of protein poly(ADP-ribosylation). pnas.org This effect has been observed in various cell types, including mouse mammary tumor 34I cells and neuron cultures. capes.gov.brpnas.org The inhibition of PAR turnover by this compound is a key mechanism underlying its biological activities. pnas.orgcambridge.org
Excessive activation of PARP1 following significant DNA damage can lead to a depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism. pnas.orgnih.gov This NAD+ depletion can ultimately trigger cell death. pnas.org this compound, by inhibiting PARG, slows down the rapid turnover of PAR. pnas.org This, in turn, reduces the continuous demand for NAD+ by PARP1, thereby preventing its depletion and preserving cellular NAD+ pools. pnas.orgcollectionscanada.gc.ca This preservation of NAD+ homeostasis is a crucial aspect of the protective effects of this compound against certain forms of cell death. pnas.orgimrpress.com
The inhibitory effect of this compound on PAR degradation is dependent on the specific protein to which PAR is attached. nih.govresearchgate.net Research has shown that this compound effectively inhibits the de-poly(ADP-ribosyl)ation of High Mobility Group (HMG) proteins 14 and 17, as well as histone H1, in a concentration-dependent manner. capes.gov.brnih.govresearchgate.net However, it fails to inhibit the degradation of PAR when it is bound to HMG proteins 1 and 2. nih.govresearchgate.net This differential activity suggests a level of specificity in how this compound interacts with the PARG-substrate complex, potentially influenced by the nature of the PAR acceptor protein. nih.gov
This compound's inhibition of PARG creates a significant interplay with PARP activity. pnas.org While PARP inhibitors block the synthesis of PAR, this compound prevents its breakdown, leading to PAR accumulation. pnas.org This accumulation of PAR on PARP1 itself can lead to auto-inhibition of the enzyme, as the poly(ADP-ribosyl)ated form of PARP1 is less active. imrpress.com Therefore, by inhibiting PARG, this compound can indirectly modulate PARP1 activity. imrpress.com This is a distinct mechanism from direct PARP inhibitors and highlights the complex regulatory loop between PAR synthesis and degradation that this compound influences. pnas.orgimrpress.com
Influence on Cellular Stress Responses and Viability Pathways
The inhibition of PARG by this compound has profound consequences for cellular responses to stress and subsequent viability. pnas.orgnih.gov By preventing excessive NAD+ depletion, this compound can protect cells from a form of programmed cell death known as parthanatos, which is triggered by hyperactivation of PARP1. nih.govcambridge.org
Studies have demonstrated that this compound significantly reduces cell death in neurons and astrocytes exposed to oxidative stress (hydrogen peroxide) and excitotoxicity (N-methyl-d-aspartate). pnas.orgnih.govimrpress.com In these models, the protective effect of this compound was comparable to that of direct PARP inhibitors, underscoring the critical role of the PARP-PARG axis in mediating this form of cell death. pnas.org The ability of this compound to reduce oxidative-induced neuronal cell death highlights its potential as a neuroprotective agent. nih.govimrpress.comoup.com
Furthermore, the inhibition of de-poly(ADP-ribosyl)ation of specific chromosomal proteins, such as HMG 14, HMG 17, and histone H1, has been linked to the suppression of glucocorticoid-sensitive mouse mammary tumor virus (MMTV) gene expression. capes.gov.br This indicates that beyond its role in cell survival, this compound's modulation of PAR metabolism can also influence transcriptional regulation. capes.gov.br
Modulation of Oxidative Stress-Induced Cellular Responses
This compound has demonstrated significant protective effects against oxidative stress-induced cell death. pnas.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ijcmas.commdpi.com This can lead to damage of cellular components like DNA, proteins, and lipids, ultimately causing cellular dysfunction and death. ijcmas.commdpi.com
In studies involving neuronal cells, this compound has been shown to substantially reduce cell death caused by exposure to hydrogen peroxide (H₂O₂), a potent oxidizing agent. pnas.org The protective mechanism is linked to its ability to inhibit Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in the cellular response to DNA damage. pnas.orgnih.gov Overactivation of the related enzyme Poly(ADP-ribose) polymerase (PARP) due to oxidative DNA damage can lead to cellular energy depletion and necrotic cell death. researchgate.net By inhibiting PARG, this compound interferes with the poly(ADP-ribose) metabolism pathway, which is a key component of both oxidative and excitotoxic neuronal death. pnas.orgcapes.gov.br Research indicates that this compound is a more potent neuroprotective agent than gallotannin, which is consistent with their relative potencies as PARG inhibitors. pnas.org
Intervention in Excitotoxicity-Mediated Cellular Processes
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. termedia.plrochester.edu This process is a common pathway in various neurological disorders and injuries. rochester.edu A key player in excitotoxicity is the overactivation of N-methyl-D-aspartate (NMDA) receptors, which causes a massive influx of calcium ions (Ca²⁺) into the neuron, triggering various cell death pathways. termedia.plrochester.edu
This compound has been found to offer significant, though not complete, protection against NMDA-induced neuronal death. pnas.org The mechanism of this protection is also tied to its inhibition of PARG. pnas.org The excitotoxin NMDA is known to activate PARP by stimulating the production of nitric oxide and superoxide, which in turn damage DNA. pnas.org By inhibiting PARG, this compound disrupts this downstream signaling cascade that contributes to cell death. pnas.org The protection is less complete compared to its effect on pure oxidative stress because NMDA can also induce cell death through mechanisms that are independent of DNA damage and PARP activation. pnas.org
Impact on Apoptosis-Inducing Factor (AIF) Translocation
Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that plays a dual role in both cell survival and programmed cell death (apoptosis). nih.govamegroups.cn Under normal conditions, AIF is located in the mitochondrial intermembrane space. nih.gov However, in response to certain apoptotic signals, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govuniprot.orgembopress.org
Effects on Transcriptional Regulation and Gene Expression
Suppression of Glucocorticoid-Sensitive mRNA Synthesis (e.g., MMTV)
This compound has been shown to suppress the synthesis of glucocorticoid-sensitive mRNA, such as that of the mouse mammary tumor virus (MMTV). capes.gov.br This effect is linked to its inhibition of poly(ADP-ribose) glycohydrolase (PARG). capes.gov.br In studies using 34I cells derived from a C3H mouse mammary carcinoma, this compound was found to inhibit the induction of MMTV mRNA by dexamethasone, a synthetic glucocorticoid. capes.gov.brmdpi.com This suppression was observed in a dose-dependent manner. nih.gov
The regulation of glucocorticoid-sensitive gene expression is a complex process. The de-poly(ADP-ribosyl)ation of certain chromosomal proteins is believed to be an important step in the initiation of MMTV transcription. mdpi.com this compound's ability to inhibit PARG in vivo leads to a decrease in this de-poly(ADP-ribosyl)ation, thereby suppressing the transcription of the MMTV gene. capes.gov.br
Mechanisms of Glucocorticoid-Induced De-poly(ADP-ribosyl)ation Inhibition
This compound inhibits glucocorticoid-induced de-poly(ADP-ribosyl)ation by acting as a competitive inhibitor of poly(ADP-ribose) glycohydrolase (PARG). capes.gov.brresearchgate.net Poly(ADP-ribosyl)ation is a post-translational modification of proteins involved in various cellular processes, including DNA repair and transcription. nih.govrjonco.com PARG is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) polymers. nih.gov
In intact 34I cells, glucocorticoid treatment induces the de-poly(ADP-ribosyl)ation of specific chromosomal proteins, namely High Mobility Group (HMG) proteins 14 and 17, and histone H1. capes.gov.brresearchgate.net this compound causes a concentration-dependent inhibition of this process. capes.gov.brresearchgate.net Kinetic analysis has revealed that this compound, a dimer, acts as a competitive inhibitor with respect to the substrate poly(ADP-ribose). capes.gov.brresearchgate.net This suggests that the dimeric structure of this ellagitannin may possess a functional domain that competes with PAR for the active site on the PARG molecule. capes.gov.brresearchgate.net By inhibiting the degradation of PAR on these specific chromosomal proteins, this compound interferes with the transcriptional activation of glucocorticoid-sensitive genes like MMTV. nih.govcapes.gov.br
Antiviral Activity and Related Mechanisms
This compound has demonstrated antiviral activity, particularly against the human immunodeficiency virus (HIV). d-nb.infotandfonline.com Tannins, in general, are known to be potential inhibitors of various enveloped viruses due to their ability to bind to proteins and alter their structure, leading to inactivation. actamicrobio.bg
Research into Antitumor and Antiglycation Activities
This compound, a dimeric ellagitannin, has been the subject of research investigating its potential biological activities, particularly focusing on its antitumor and antiglycation properties. researchgate.netmdpi.com These studies delve into the molecular mechanisms through which this compound may exert its effects.
Antitumor Activity
Research indicates that the antitumor effects of this compound are linked to its ability to modulate specific cellular pathways and enzymes. A significant area of investigation has been its role as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in the poly(ADP-ribosyl)ation pathway, which is crucial for processes like DNA repair and cell death. nih.govmdpi.com
Ellagitannins, including this compound, have demonstrated noteworthy inhibitory effects on PARG. mdpi.com The inhibitory potency often correlates with the degree of oligomerization; for instance, the tetrameric ellagitannin Nobotanin K showed a higher efficiency in vitro compared to the dimeric this compound. nih.gov However, in cell culture models, this compound exhibited a more potent PARG inhibitory potential than Nobotanin K. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound against PARG has been reported in several studies, highlighting its activity at the micromolar level. nih.govmdpi.com
Beyond PARG inhibition, studies have also pointed towards a host-mediated antitumor activity. mdpi.com In an evaluation of approximately 100 polyphenols, oligomeric ellagitannins like oenothein B showed remarkable host-mediated antitumor effects against sarcoma-180 (S-180) tumor cells in mice, an activity that was negligible for most monomeric hydrolysable tannins. mdpi.com While specific data for this compound in this model is part of the broader class observation, it points to a potential immunomodulatory mechanism. mdpi.comnih.gov
Furthermore, research has explored the effects of this compound on specific cell lines. For example, it was found to offer neuroprotective effects in cultures of neurons and astrocytes challenged with hydrogen peroxide (H₂O₂). nih.gov There is also mention of its cytotoxic effects against HeLa cervical cancer cells. google.com
| Target Enzyme/Process | Reported IC₅₀ Value | Cell/System Studied | Reference |
|---|---|---|---|
| Poly(ADP-ribose) glycohydrolase (PARG) | 4.4 µM | Purified from human placenta | mdpi.com |
| Poly(ADP-ribose) glycohydrolase (PARG) | 4.8 ± 0.4 µM | In vitro enzymatic assay | nih.gov |
| Poly(ADP-ribose) glycohydrolase (PARG) | 15 µM | Purified from calf thymus | nih.gov |
Antiglycation Activity
This compound is also recognized for its antiglycation properties. researchgate.netmdpi.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids that results in the formation of advanced glycation end products (AGEs). frontiersin.org The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov
The mechanism by which ellagitannins, as a class, inhibit AGE formation is often linked to their antioxidant capabilities and their ability to trap reactive dicarbonyl intermediates, which are precursors to AGEs. academicjournals.orgmdpi.com Many natural compounds with antiglycation effects also exhibit strong antioxidant activity, suggesting a multifactorial mechanism of action. mdpi.com While detailed mechanistic studies specifically on this compound's antiglycation action are part of the broader investigation into ellagitannins, its recognized activity places it among compounds with the potential to mitigate glycation-related damage. researchgate.netdryfasting.comdntb.gov.ua
Structure Activity Relationship Sar Studies of Nobotanin B and Its Analogues
Identification of Key Structural Determinants for PARG Inhibitory Potency
Nobotanin B has been identified as an inhibitor of PARG, with reported half-maximal inhibition (IC50) values. One study determined the IC50 for this compound at 15 µM using purified PARG from calf thymus wikidata.org. Another investigation reported an in vitro IC50 of 4.8 ± 0.4 µM for dimeric this compound fishersci.com.
General SAR principles for tannins as PARG inhibitors indicate that the degree of inhibition is influenced by molecular complexity and the number of galloyl groups. For gallotannins, increasing the number of galloyl groups, from trigalloylglucose to pentagalloylglucose, leads to enhanced PARG suppression wikidata.orgfishersci.com. Simple phenolic acids like gallic acid and ellagic acid, as well as glucose, have shown inefficiency as PARG inhibitors, even at high concentrations wikidata.orgfishersci.com. This suggests that the complex poly-galloylated and hexahydroxydiphenoyl (HHDP) structures characteristic of ellagitannins are essential for activity.
Table 1: PARG Inhibitory Potency of Selected Gallotannins
| Compound | Number of Galloyl Groups | In Vitro IC50 (µM) | Reference |
| Trigalloylglucose | 3 | 33.4 ± 3.1 | fishersci.com |
| Tetragalloylglucose | 4 | 24.8 ± 0.2 | fishersci.com |
| Pentagalloylglucose | 5 | 17.8 ± 1.2 | fishersci.com |
Comparative SAR Analysis of Dimeric vs. Oligomeric Ellagitannins (e.g., Nobotanin E, K)
The molecular complexity of ellagitannins plays a significant role in their PARG inhibitory potential. Monomeric ellagitannins are generally less efficient than their dimeric or trimeric counterparts fishersci.com. Nobotanin K, a tetrameric ellagitannin, has been identified as a highly potent PARG inhibitor in vitro, demonstrating an IC50 of 0.44 ± 0.03 µM fishersci.com. In comparison, the dimeric this compound was found to be approximately ten times less effective in vitro, with an IC50 of 4.8 ± 0.4 µM fishersci.com.
However, the activity profile can differ between in vitro enzymatic assays and cell-based models. Notably, this compound exhibited a superior PARG inhibitory potential when tested in cell culture compared to Nobotanin K fishersci.com. This suggests that factors such as cell permeability or intracellular stability might influence the observed biological activity in a cellular context, despite differences in direct enzymatic inhibition. It is important to note a contrasting report which states that the dimer this compound exhibits stronger PARG inhibitory activity than the trimer Nobotanin E and the tetramer Nobotanin K guidetopharmacology.orgwikipedia.org. This discrepancy highlights the importance of experimental conditions and assay types when comparing the potency of complex natural compounds.
Table 2: Comparative PARG Inhibitory Potency of Nobotanin Analogues
| Compound | Oligomeric State | In Vitro IC50 (µM) | Cell Culture Activity | Reference |
| This compound | Dimer | 4.8 ± 0.4 | Better than Nobotanin K | fishersci.com |
| Nobotanin K | Tetramer | 0.44 ± 0.03 | Less effective than this compound | fishersci.com |
| Nobotanin E | Trimer | Not specified | Not specified | guidetopharmacology.orgwikipedia.org |
Condensed tannins, which lack the hydrolyzable ester linkages characteristic of ellagitannins, have consistently shown no ability to suppress PARG activity, regardless of their complexity wikidata.orgfishersci.com. This further underscores the importance of the specific structural features found in hydrolyzable tannins like this compound for PARG inhibition.
Computational and In Silico Approaches to Elucidating SAR
Computational and in silico methods have emerged as powerful tools in drug discovery and SAR elucidation, offering insights into molecular interactions at an atomic level researchgate.netuni-freiburg.dewikipedia.org. These approaches can predict binding poses, affinities, and key interacting residues between inhibitors and their target enzymes. For PARG inhibitors, in silico strategies, such as site-moiety mapping, have been employed to identify crucial binding sites within the enzyme's catalytic domain fishersci.fi. These analyses have revealed specific hydrogen bond anchors and van der Waals interaction points involving residues like N869, F900, F738, Q754, F902, V753, and G873 for potent PARG inhibitors fishersci.fi. While such computational methods are widely used to understand the SAR of various compounds, specific published in silico studies focusing solely on this compound's interaction with PARG were not identified in the current literature review. However, these techniques hold significant potential for future detailed investigations into the precise molecular mechanisms underlying this compound's PARG inhibitory activity.
Synthetic Strategies and Chemical Derivatization of Nobotanin B
Total Synthesis Approaches to Nobotanin B
While specific total synthesis details for this compound are less commonly detailed in general literature searches, the strategies employed for other complex ellagitannins, such as strictinin, tellimagrandin II, phyllanemblinin B, and vescalin, provide a foundational understanding for potential approaches to this compound kyoto-u.ac.jpjst.go.jpresearchgate.netacs.orgresearchgate.net. These syntheses often involve the sequential and regioselective functionalization of unprotected D-glucose, a central sugar core in ellagitannins kyoto-u.ac.jpjst.go.jpresearchgate.netacs.orgnih.gov.
Regioselective Galloylation and Hexahydroxydiphenoylation in Ellagitannin Synthesis
Regioselective galloylation and hexahydroxydiphenoylation are pivotal steps in the synthesis of ellagitannins. The successful construction of these complex structures relies heavily on controlling the site-specific attachment of galloyl units and their subsequent oxidative coupling to form the hexahydroxydiphenoyl (HHDP) bridge.
Regioselective Galloylation: The inherent reactivity differences among the hydroxyl groups of glucose are often exploited, but catalyst-controlled methods are frequently necessary to achieve high regioselectivity, especially for less reactive positions kyoto-u.ac.jpjst.go.jpresearchgate.netacs.org. For instance, catalyst-controlled site-selective acylation reactions have been developed to introduce galloyl groups into specific hydroxyl positions of unprotected glucosides, overcoming the general tendency for primary hydroxyl groups to be more reactive than secondary ones kyoto-u.ac.jpjst.go.jpresearchgate.netacs.org. This strategy is crucial for building the complex substitution patterns seen in ellagitannins.
Hexahydroxydiphenoylation (HHDP) Formation: The HHDP group is formed by the oxidative coupling of two galloyl groups, typically on the glucose core researchgate.networldscientific.commdpi.comnih.gov. This C-C bond formation is a critical and often diastereoselective step. Various methods have been explored for constructing the HHDP bridge, including:
Coupling on glucose: Direct oxidative coupling of galloyl esters already attached to the glucose scaffold acs.orgresearchgate.networldscientific.com.
Double esterification: Condensation of a hexahydroxydiphenic acid derivative with a diol or tetrol derivative of D-glucopyranose researchgate.networldscientific.com.
Stepwise bislactonization: A more controlled approach to form the characteristic lactone rings of the HHDP moiety researchgate.net.
Research indicates that dehydrohexahydroxydiphenoyl (DHHDP) groups might be the initial products of oxidative coupling of galloyl groups in ellagitannin biosynthesis, with subsequent reductive metabolism leading to HHDP esters nih.gov. The axial chirality of HHDP groups, particularly the predominant (S)-type chirality in 4,6-O-HHDP, is a significant stereochemical consideration in synthesis researchgate.net.
Chemoenzymatic Synthesis of Complex Ellagitannin Structures
Chemoenzymatic approaches offer a promising avenue for the synthesis of complex ellagitannins, leveraging the high specificity and efficiency of enzymes alongside traditional chemical reactions. While the biosynthesis of ellagitannins in plants involves a series of enzymatic steps, including position-specific galloylation and oxidative coupling mediated by laccase-like phenol (B47542) oxidases, mimicking these processes in vitro can simplify synthetic routes nih.govtaylorandfrancis.comnih.gov.
Enzymes such as galloyltransferases are responsible for the sequential introduction of galloyl groups onto glucose to form intermediates like β-pentagalloylglucose (β-PGG), a key precursor to many ellagitannins jst.go.jpnih.govnih.gov. Phenol oxidases then catalyze the regio- and stereospecific intramolecular oxidative phenol coupling of β-PGG to yield monomeric ellagitannins like tellimagrandin II jst.go.jpnih.gov.
Although much of the literature on chemoenzymatic synthesis of ellagitannins focuses on their degradation (e.g., hydrolysis to ellagic acid using ellagitannase or ellagitannin acyl hydrolase), there is growing interest in applying biocatalytic principles for their constructive synthesis nih.govresearchgate.netscielo.brresearchgate.netchemrxiv.orgnih.govresearchgate.netgoogle.com. Biomimetic oxidative coupling reactions, often mediated by peroxidases, have been explored for the formation of biaryl bonds, which are central to HHDP structures researchgate.netchemrxiv.org. These methods aim to overcome the challenges of regioselectivity and stereocontrol inherent in purely chemical syntheses.
Development of Synthetic Analogues for Enhanced Research Utility
The structural complexity and limited natural abundance of many ellagitannins, including this compound, hinder comprehensive studies on their structure-activity relationships (SAR) researchgate.net. The ability to synthesize this compound and its analogues is therefore crucial for creating a systematically related collection of compounds that are difficult to isolate from natural sources researchgate.net.
Synthetic strategies allow for the deliberate modification of specific parts of the this compound structure, such as the number and position of galloyl and HHDP groups, or the nature of the sugar core. This enables researchers to investigate how structural variations impact biological activities, including antioxidant, antiviral, and antitumor properties, which are often attributed to ellagitannins kyoto-u.ac.jpjst.go.jpresearchgate.netnih.govmdpi.commdpi.com. The development of streamlined synthetic routes and the creation of valuable chemical probes are desirable for further elucidating the complex chemistry and biology of ellagitannins and for advancing their potential therapeutic applications acs.org.
Advanced Analytical and Characterization Methodologies for Nobotanin B Research
Advanced Chromatographic Techniques for Isolation and Purification from Natural Extracts (e.g., UPLC, HPLC)
The isolation and purification of Nobotanin B from its natural sources, primarily plants within the Melastomataceae family, is a significant challenge due to the complexity of the plant extracts which contain numerous other related tannins and polyphenols. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for this purpose, offering high-resolution separation of these complex mixtures. nih.govhmdb.ca
The process typically begins with a crude extraction from plant material, such as the leaves of Tibouchina or Melastoma species, followed by fractionation using various chromatographic methods. nih.govnih.gov Reversed-phase HPLC is a common and effective technique for separating tannins. nih.gov In this approach, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically consisting of a gradient mixture of acidified water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govoup.comnih.gov The separation of tannins like this compound is based on their polarity; the elution order is influenced by factors such as the degree of glycosylation, hydroxylation patterns, and the presence of acyl substitutions. nih.gov
Preparative HPLC is employed to isolate sufficient quantities of pure this compound for structural elucidation and biological assays. nih.govoup.com The conditions are scaled up from an analytical method, using larger columns and higher flow rates. The process is guided by analytical HPLC "fingerprinting," which profiles the extract and helps to direct the purification of individual compounds from various fractions and to verify their purity post-isolation. globalsciencebooks.info UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster separation times, and reduced solvent consumption, making it an increasingly preferred method for analyzing complex plant extracts. hmdb.camdpi.com
Table 1: Representative HPLC/UPLC Conditions for Tannin Analysis in Melastomataceae Extracts
This table is a composite of typical conditions used for the analysis of tannins in the plant family from which this compound is isolated, as specific published parameters for this compound are not detailed.
Parameter Typical Conditions Reference System HPLC or UPLC/UHPLC nih.govoup.com Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, <2 µm for UPLC) oup.comresearchgate.net Mobile Phase A Acidified Water (e.g., 0.1% Formic Acid) oup.comnih.gov Mobile Phase B Acetonitrile or Methanol oup.comnih.gov Elution Mode Gradient nih.govoup.com Flow Rate ~1.0 mL/min (HPLC); ~0.4 mL/min (UPLC) oup.commdpi.com Detection Diode-Array Detector (DAD) at ~250-280 nm; Mass Spectrometry (MS) nih.govoup.com
High-Resolution Spectroscopic and Spectrometric Approaches for Structural Confirmation and Elucidation in Complex Mixtures
The structural elucidation of oligomeric ellagitannins like this compound is a complex task due to their large size, multiple stereocenters, and potential for isomerism. mdpi.com A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure determination. mdpi.comrsc.org
The general strategy for elucidating the structure of these complex tannins involves several key steps. mdpi.com Initially, the molecular weight is determined using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or, more commonly today, Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com HRMS provides the exact mass, allowing for the determination of the molecular formula. nih.govufmg.br
Following this, detailed spectroscopic analysis is performed using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.comnih.gov
¹H-NMR provides information on the number and environment of protons in the molecule. For complex tannins, the spectra can be poorly resolved due to signal broadening and the presence of anomers. nih.govmdpi.com
¹³C-NMR helps to identify the number and types of carbon atoms.
2D-NMR techniques are critical for assembling the structure. Experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different structural fragments, such as the glucose cores, galloyl groups, and the hexahydroxydiphenoyl (HHDP) units that form the tannin structure. mdpi.com
To confirm the presumed structure, chemical degradation studies are often performed. For this compound, this involved partial hydrolysis in hot water to yield smaller, identifiable fragments, confirming the connectivity of the monomeric units. mdpi.com The specific NMR signals of this compound, particularly those for the valoneoyl group and sugar moieties, have been established and are used as a reference for the structural elucidation of other related tannins. nih.gov
Table 2: Key Spectroscopic and Spectrometric Techniques for this compound Structure Elucidation
Technique Purpose in this compound Analysis Reference High-Resolution Mass Spectrometry (HRMS) Determines exact molecular weight and elemental composition. mdpi.comnih.gov ¹H-NMR Identifies proton environments and scalar couplings. mdpi.commdpi.com ¹³C-NMR Identifies carbon environments (carbonyls, aromatic, aliphatic). mdpi.com 2D-NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms to assemble the complete molecular structure. mdpi.com Chemical/Enzymatic Degradation Breaks down the large molecule into known constituent units (e.g., casuarictin (B1680760), pterocaryanin C) for confirmation. mdpi.comnih.gov
Bio-affinity based Analytical Techniques for Target Engagement Studies
Bio-affinity based techniques are used to identify and characterize the interaction between a compound and its biological targets. For this compound, research has identified a specific molecular target, demonstrating its potential for biological activity. Studies have shown that this compound is a potent inhibitor of poly(ADP-ribose) glycohydrolase, an enzyme involved in DNA repair and other cellular processes. mdpi.com
Enzyme inhibition assays are a fundamental method for studying target engagement. In these assays, the activity of a purified enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of this compound required to reduce the enzyme's activity by 50% (the IC₅₀ value) was determined to be 4.4 μM. mdpi.com This quantitative measure confirms a direct interaction between this compound and the enzyme, representing a key finding in its target engagement profile. The inhibitory potency of this compound is significant, as related oligomeric ellagitannins have also demonstrated strong inhibition of this enzyme, suggesting a structure-activity relationship within this class of compounds. nih.gov
While specific studies utilizing techniques like Surface Plasmon Resonance (SPR) or affinity chromatography for this compound have not been detailed, the principles of these methods are highly applicable. Affinity chromatography could be used to identify binding proteins by immobilizing this compound on a solid support and passing a cell lysate over it; proteins that bind would be retained and could subsequently be identified by mass spectrometry.
Table 3: Target Engagement Data for this compound
Biological Target Analytical Method Finding Reference Poly(ADP-ribose) glycohydrolase Enzyme Inhibition Assay Potent inhibition with an IC₅₀ value of 4.4 µM. mdpi.com
Methodologies for Quantitative Analysis in Research Models
Developing robust methodologies for the quantitative analysis of this compound in research models, such as in plasma or tissue samples from in vivo studies, is essential for understanding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.gov While specific pharmacokinetic studies detailing the quantification of this compound in biological matrices are not yet published, established methods for the analysis of polyphenols provide a clear framework.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity, selectivity, and accuracy. researchgate.net A typical LC-MS/MS method for this compound would involve:
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or liquid-liquid extraction. researchgate.net
Chromatographic Separation: Use of UPLC or HPLC to separate this compound from endogenous matrix components and potential metabolites. nih.gov
Mass Spectrometric Detection: Detection using a tandem mass spectrometer, often a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a unique fragment ion produced upon collision-induced dissociation. This high selectivity minimizes interference from the complex biological matrix. researchgate.net
The method would be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govoup.com For quantitative analysis in plant extracts, methods based on HPLC with UV detection or spectrophotometric assays like the Folin-Ciocalteu method for total phenolics are also commonly used, although they are less specific than LC-MS/MS. globalsciencebooks.infoekb.eg
Table 4: General Approach for Quantitative Analysis of this compound in Research Models
Analytical Step Methodology Purpose Reference Extraction Protein Precipitation or Liquid-Liquid Extraction Isolate analyte from biological matrix (e.g., plasma). researchgate.net Separation UPLC or HPLC (Reversed-Phase) Separate this compound from interfering substances. mdpi.com Detection Tandem Mass Spectrometry (MS/MS) Provide highly selective and sensitive detection. researchgate.net Quantification Multiple Reaction Monitoring (MRM) Accurately measure the concentration of this compound. oup.com Validation Determination of Linearity, Accuracy, Precision, LOQ Ensure the reliability and reproducibility of the method. nih.gov
Preclinical Research Models and Mechanistic Investigations
In Vitro Cell Culture Models for Neuroprotection and Cellular Response Studies
In vitro cell culture models, including primary neuronal and astrocyte cultures, have been instrumental in characterizing the neuroprotective effects of Nobotanin B. Studies have demonstrated that this compound can significantly reduce oxidative cell death in these models. For instance, in primary neuronal cultures, 1 µM this compound was observed to decrease hydrogen peroxide (H₂O₂)-induced neuronal death by 80%. fishersci.dk Similarly, in astrocyte cultures, 2 µM this compound reduced H₂O₂-induced astrocyte death by over 50%. fishersci.dk
This compound's neuroprotective efficacy is comparable to that of the poly(ADP-ribose) polymerase (PARP) inhibitor benzamide. fishersci.dk Mechanistically, this neuroprotection is attributed to this compound's ability to inhibit PARG, thereby preventing the rapid degradation of poly(ADP-ribose) (PAR) and blocking PARP1-mediated cell death. fishersci.dkontosight.ai this compound has been identified as a more potent PARG inhibitor, with a Kᵢ of 4.8 µM, compared to gallotannin, which has a Kᵢ of approximately 25 µM. fishersci.dk This difference in potency aligns with this compound's superior neuroprotective effects observed in vitro. fishersci.dk
Beyond monocultures, advanced in vitro models such as primary neural cell tri-cultures, comprising neurons, astrocytes, and microglia, are increasingly utilized to more accurately mimic the complex in vivo neuroinflammatory environment. americanelements.com These multicellular systems provide a robust platform for studying cellular crosstalk and neuroinflammatory responses, offering improved accuracy in predicting in vivo phenomena. Such models are valuable for investigating the intricate mechanisms by which compounds like this compound exert their cellular effects.
The following table summarizes key in vitro neuroprotection findings:
| Compound | Concentration | Effect on H₂O₂-induced Neuronal Death | Effect on H₂O₂-induced Astrocyte Death | PARG Kᵢ (µM) fishersci.dk |
| This compound | 1 µM | Reduced by 80% fishersci.dk | Not reported at this concentration | 4.8 fishersci.dk |
| This compound | 2 µM | Not reported at this concentration | Reduced by >50% fishersci.dk | 4.8 fishersci.dk |
| Gallotannin | 100 µM | Reduced comparable to Benzamide fishersci.dk | Not reported at this concentration | ~25 fishersci.dk |
| Gallotannin | 10 µM | Not reported at this concentration | Reduced by >50% fishersci.dk | ~25 fishersci.dk |
| Benzamide | 1 mM | Reduced by 80% fishersci.dk | Not reported at this concentration | N/A (PARP inhibitor) |
In Vivo Non-Human Primate and Rodent Models for Neurological and Ischemic Research
Rodent models, particularly those involving transient focal brain ischemia in rats, are extensively employed to study neurological and ischemic research. These models, such as middle cerebral artery occlusion (MCAO), are crucial for evaluating the efficacy of neuroprotective agents in a complex physiological environment.
Preclinical studies have investigated the potential of PARG inhibitors, including this compound, in reducing ischemic brain damage. Research has indicated that this compound, similar to gallotannin, can profoundly decrease oxidative cell death in vitro and is hypothesized to decrease ischemic brain damage by inhibiting PARG in vivo. For instance, intranasal delivery of gallotannin, another PARG inhibitor, significantly ameliorated infarct formation and neurological deficits in a rat model of transient focal ischemia, supporting the neuroprotective function of PARG inhibitors in vivo. ontosight.ai While direct in vivo studies specifically detailing this compound's effects on infarct volume and neurological outcomes in non-human primate or rodent models of ischemia were not extensively detailed in the provided snippets, its established role as a potent PARG inhibitor suggests a similar potential for investigation in these models, given the shared mechanism with gallotannin. fishersci.dkontosight.ai
Rodent models of focal cerebral ischemia are vital tools for understanding injury mechanisms in stroke and identifying therapeutic targets. These models replicate the disruption of cerebral blood flow, leading to localized brain damage. The most common methods involve occluding the middle cerebral artery, which can be transient or permanent.
Ex Vivo Organ and Tissue Perfusion Studies for Mechanistic Dissection
Ex vivo organ and tissue perfusion studies represent an emerging and valuable technique for mechanistic dissection in preclinical research. This approach, often referred to as ex vivo machine perfusion (EVMP), allows for the preservation and study of explanted solid organs in a near-physiological state. EVMP offers a controlled environment to investigate organ physiology, reduce or prevent ischemia-reperfusion injury, and conduct preclinical trials for drug delivery.
The flexibility of ex vivo perfusion systems enables detailed real-time monitoring of organ quality and metabolic activity, providing insights into cellular and tissue responses that are challenging to obtain in complex in vivo settings. While the provided information highlights the general utility of EVMP for drug delivery and reconditioning of diseased organs, specific studies detailing the application of this compound in ex vivo organ or tissue perfusion models were not found. However, given its known mechanistic actions, particularly its role in mitigating oxidative cell death and its relevance in ischemic conditions, ex vivo perfusion models could serve as suitable platforms for future investigations into this compound's effects on organ viability and function under controlled ischemic and reperfusion scenarios.
Future Research Trajectories and Translational Implications
Exploration of Undiscovered Biological Targets and Pathways
Current understanding highlights Nobotanin B's mechanism through PARG inhibition, where it reduces the oxidative death of astrocytes and neurons by accumulating poly(ADP-ribose) (PAR) and slowing its turnover, thereby blocking PARP1-mediated cell death nih.govcambridge.org. This inhibition contributes to its neuroprotective function nih.govcambridge.org. Beyond PARG, the physiological functions of other ADP-ribose hydrolases, such as MacroD1, MacroD2, TARG1, and the ARH family members (ARH1-ARH3), are still being elucidated, necessitating further research into their precise roles and substrate specificities cambridge.org. The development of inhibitors that target both dePARylation and deMARylation (mono(ADP-ribose) degradation) could significantly advance cancer research nih.gov.
Given that other ellagitannins, a class to which this compound belongs, exhibit diverse biological activities including antioxidant, anti-inflammatory, enzyme inhibitory, antitumor, antimicrobial, and immunomodulatory effects, future research will likely explore if this compound shares or can be engineered to exhibit these broader activities mdpi.com. Indeed, this compound has also been reported to inhibit RNA tumor virus reverse transcriptase, demonstrate antitumor activity, anti-HIV activity, and antiglycation activity mdpi.com. Investigating these potential additional targets and pathways will be crucial for uncovering the full therapeutic scope of this compound.
Optimization of Synthetic Efficiency and Yield for Research Scale-Up
The synthesis of oligomeric ellagitannins, including this compound, presents significant challenges due to the requirement for an abundant supply of their monomeric precursors and the complexity of synthetic methodologies to connect them researchgate.netmdpi.com. This compound can be extracted from natural sources such as Melastoma malabathricum subsp. normale and Tibouchina multiflora researchgate.netplantaedb.com.
Chemical synthesis offers advantages such as easier derivatization, definitive structure determination, and the potential for large-scale production jst.go.jp. Research efforts are focused on optimizing synthetic efficiency by overcoming problematic steps and developing more convenient and cost-effective reactions mdpi.com. For instance, divergent synthesis of monomeric ellagitannins from a common intermediate is considered a crucial step towards the total synthesis of more complex oligomers like Nobotanin K researchgate.netmdpi.com. Furthermore, optimizing extraction methods for phenolic compounds, which are often unstable, is essential for improving yield and stability, with techniques like encapsulation showing promise in enhancing their stability acs.org. Optimizing scale-up fermentation processes for natural product synthesis involves increasing product yield while ensuring compliance with good manufacturing practices and adapting to available equipment nih.gov.
Design and Synthesis of Highly Specific Probes and Research Tools for PARG Biology
This compound's established role as a PARG inhibitor makes it a valuable lead for developing highly specific probes and research tools to dissect PARG biology nih.govresearchgate.netmdpi.comnih.gov. First-in-class chemical probes targeting PARG have already been reported nih.govcambridge.org. The dimeric structure of this compound contributes to its potency, and its relatively better performance in cell culture compared to Nobotanin K, despite lower in vitro potency, suggests that cellular permeability and other pharmacokinetic factors are critical considerations for probe design nih.gov.
Ongoing research aims to develop selective small molecule PARG inhibitors cambridge.org. Future efforts will focus on designing and synthesizing novel chemical probes that not only exhibit high specificity for PARG but also possess optimal cell permeability and metabolic stability. This includes exploring inhibitors that can target both dePARylation and deMARylation pathways, which could have a profound impact on understanding and treating diseases where these processes are implicated nih.gov. Elucidating the precise molecular mechanism of PARG in tumorigenesis is also vital for the rational design of PARG inhibitors as potential cancer therapeutics nih.gov.
A comparison of the in vitro half-maximal inhibitory concentration (IC50) values for PARG inhibition by this compound and other related compounds is presented in Table 1.
Table 1: In Vitro PARG Inhibitory Activity of this compound and Related Compounds
| Compound Name | IC50 (µM) | Reference |
| This compound | 4.8 ± 0.4 | nih.gov |
| Nobotanin K | 0.44 ± 0.03 | nih.gov |
| 3-galloyl-α,β-D-glucose | 0.95 ± 0.02 | nih.gov |
| 3-galloyl-O-methyl-α,β-D-glucose | 7.1 ± 0.05 | nih.gov |
| 2-galloyl-O-methyl-α,β-D-glucose | 7.2 ± 0.03 | nih.gov |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Integration with Omics Technologies for Comprehensive Mechanistic Understanding
The integration of this compound research with advanced omics technologies (e.g., genomics, transcriptomics, proteomics, metabolomics, single-cell omics, and spatial transcriptomics) is paramount for achieving a comprehensive mechanistic understanding of its biological actions humanspecificresearch.orgnih.govnih.gov. These high-throughput methods provide large-scale analyses of biological molecules, offering holistic insights into the structure, function, and dynamics of organisms humanspecificresearch.orgnih.gov.
Multi-omics approaches are particularly valuable for identifying novel targets and elucidating the mechanisms of action of lead compounds like this compound, especially when dealing with complex biological extracts that may contain multiple synergistic active compounds frontiersin.org. By combining different omics datasets, researchers can uncover intricate molecular mechanisms, identify new drug targets, predict potential adverse effects, and accelerate the development of novel therapeutics humanspecificresearch.orgnih.gov. This integrated approach can help overcome challenges such as heterogeneity masking in bulk omics data and limitations in spatial resolution humanspecificresearch.org. The application of omics technologies to this compound research will be instrumental in mapping its effects across various biological systems and disease states, providing a deeper understanding of its therapeutic potential.
Emerging Roles in Interdisciplinary Research Fields Beyond Neuroprotection
While this compound is recognized for its neuroprotective functions through PARG inhibition nih.govcambridge.org, its potential extends into various interdisciplinary research fields. As a natural product, this compound aligns with the principles of pharmacognosy, ethnobotany, and ethnopharmacology, which study the medicinal uses of plants and natural compounds ethernet.edu.etdokumen.pubepdf.pub.
The broader class of ellagitannins, including compounds like oenothein B, exhibits a range of activities such as antioxidant, anti-inflammatory, antitumor, antimicrobial, and immunomodulatory effects mdpi.com. This suggests that this compound may possess or could be modified to possess similar properties, opening avenues for research in inflammation, oncology, and infectious diseases. Specific findings indicate this compound's ability to inhibit RNA tumor virus reverse transcriptase, exhibit antitumor activity, anti-HIV activity, and antiglycation activity mdpi.com. Interdisciplinary collaborations, combining expertise from chemistry, biology, pharmacology, and computational sciences, are crucial for unraveling the complex relationships between the structural features of this compound and its diverse bioactivities, paving the way for its exploitation in novel therapeutic applications researchgate.net.
Challenges and Opportunities in this compound Research Advancement
Advancing this compound research faces several challenges, alongside significant opportunities.
Challenges:
Isolation and Identification: Isolating and identifying active compounds from complex biological extracts can be difficult, especially if multiple compounds contribute synergistically to therapeutic activity frontiersin.org.
Mechanism Elucidation: The detailed elucidation of the mechanism of action for natural products can be a tedious process frontiersin.org.
Biosynthetic Understanding: A limited understanding of the biosynthetic pathways of natural plant metabolites and their production under specific conditions or in particular organs can hinder further use and industrial production frontiersin.org.
Synthetic Complexity: Oligomeric ellagitannins, including this compound, are challenging synthetic targets due to their complex structures and the need for efficient synthetic methodologies researchgate.netmdpi.com.
Compound Stability: Many phenolic compounds, like this compound, are inherently unstable, being susceptible to oxidation, volatility, and thermolability, which impacts their handling and formulation acs.org.
Cellular Complexity: The inherent complexity of cellular behavior and decision-making systems poses a continuous challenge in fully understanding and harnessing the effects of compounds at a molecular level nih.gov.
Opportunities:
Drug Discovery Source: Natural products, with their unique chemical structures, represent an ideal and proven source for the discovery and development of new drugs researchgate.net.
Technological Advancements: Recent advancements in chromatographic and spectroscopic technologies significantly ease the purification and identification of active compounds from natural extracts nih.gov.
Synthetic Versatility: Chemical synthesis provides the means for easier derivatization of this compound, enabling structure-activity relationship studies, and allows for large-scale production for research and potential therapeutic development jst.go.jp.
Omics Integration: The application of multi-omics technologies offers a powerful tool to identify new biological targets and comprehensively understand the mechanisms of action of this compound frontiersin.org.
Target Specificity: As a PARG inhibitor, this compound targets an enzyme that is less abundant than PARP1 in cells, suggesting a potential for enhanced potency and cell-type specificity in therapeutic applications, particularly in cancer research nih.gov.
Broader Therapeutic Scope: The potential to develop inhibitors that target both dePARylation and deMARylation pathways presents a significant opportunity for profound impact in various disease areas, including cancer nih.gov.
Interdisciplinary Collaboration: Fostering interdisciplinary research is key to unlocking new applications and fully exploiting the therapeutic potential of this compound and similar natural compounds researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
